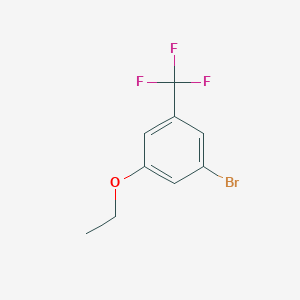

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-ethoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINXAOCTMGPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene, a key building block in modern medicinal chemistry. The strategic placement of the bromo, trifluoromethyl, and ethoxy groups makes this compound a versatile intermediate for creating complex molecules with potential therapeutic applications.

Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic compound of significant interest in drug discovery. The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] The ethoxy group can also influence solubility and metabolic pathways. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.[3] This trifecta of functional groups makes the title compound a valuable starting material for the synthesis of novel active pharmaceutical ingredients (APIs).[4]

Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing this compound is through the Williamson ether synthesis. This involves the O-alkylation of the corresponding phenol, 3-Bromo-5-(trifluoromethyl)phenol, with an ethylating agent in the presence of a suitable base.

Causality of Experimental Choices:

-

Starting Material: 3-Bromo-5-(trifluoromethyl)phenol is the logical precursor, providing the core aromatic structure.

-

Ethylating Agent: Iodoethane is chosen as the ethylating agent due to the higher reactivity of the carbon-iodine bond compared to C-Br or C-Cl, facilitating a more efficient reaction, often at lower temperatures. Diethyl sulfate is another effective, albeit more hazardous, alternative.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the phenol. It is also inexpensive, easy to handle, and readily removed during workup.

-

Solvent: Acetone is an excellent solvent for this reaction. It readily dissolves the organic starting materials and has a convenient boiling point for refluxing the reaction to completion. It is also relatively easy to remove under reduced pressure.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-(trifluoromethyl)phenol (10.0 g, 41.5 mmol), potassium carbonate (8.6 g, 62.2 mmol), and acetone (100 mL).

-

Addition of Reagent: Stir the suspension at room temperature and add iodoethane (5.0 mL, 62.2 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford this compound as a pure compound.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity and purity of the final product.

Logical Flow of Characterization

Caption: Interrelation of spectroscopic methods for structural confirmation.

Expected Spectroscopic Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 7.3-7.0 (3H, m), δ 4.10 (2H, q), δ 1.45 (3H, t) | Aromatic protons, methylene protons of the ethoxy group, and methyl protons of the ethoxy group. |

| ¹³C NMR | δ 160-158, 134-132 (q), 125-115 (multiple signals), 122 (q), 64, 14 | Aromatic carbons, including the carbon attached to the -CF₃ group (quartet due to C-F coupling), ethoxy group carbons. |

| ¹⁹F NMR | δ ~ -62 (s) | A single peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.[5] |

| IR (Infrared) | ~2980 cm⁻¹ (C-H, sp³), ~1600, 1470 cm⁻¹ (C=C, aromatic), ~1280 cm⁻¹ (C-O, ether), ~1130 cm⁻¹ (C-F), ~680 cm⁻¹ (C-Br) | Presence of aliphatic C-H, aromatic ring, ether linkage, trifluoromethyl group, and carbon-bromine bond.[6] |

| MS (Mass Spec) | M⁺ and M+2 peaks of ~1:1 intensity | Confirms the molecular weight and the presence of one bromine atom due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[7] |

Safety and Handling

As with any halogenated and fluorinated organic compound, proper safety precautions are mandatory.

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[8][9] May also cause respiratory irritation.[8][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles or face shield).[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid breathing vapors or mist.[9] Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][10]

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery and materials science. The synthetic route via Williamson ether synthesis is robust and scalable. Thorough characterization using a suite of modern analytical techniques is crucial to ensure the compound's identity and purity, thereby guaranteeing the reliability of subsequent synthetic transformations. Adherence to strict safety protocols is essential when handling this and related chemical compounds.

References

- Guidechem. (n.d.). What is the Chemical Compound 1-BROMO-3-IODO-5-TRIFLUOROMETHOXYBENZENE Used For?.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2009). 5 - SAFETY DATA SHEET.

- Aarti Industries. (2021). 1-bromo-3,4,5-trifluorobenzene (CL-4: PUBLIC).

- Matrix Scientific. (n.d.). 1-Bromo-3-ethoxy-5-(trifluoromethyl)benzene.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.).

- Ameduri, B. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- D'Elios, M. M., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

- Bromo pattern in Mass Spectrometry. (2023). YouTube.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Leading Speciality Chemical in India [aarti-industries.com]

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic building block, 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene. In the absence of a complete, publicly available experimental dataset, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to present a detailed, theoretical spectroscopic profile. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in a research and development setting. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral output.

Introduction

This compound (CAS No. 1310416-62-6; Molecular Formula: C₉H₈BrF₃O) is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a bromine atom, a trifluoromethyl group, and an ethoxy group—on the benzene ring imparts unique physicochemical properties and offers multiple avenues for further chemical modification.

The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The ethoxy group can influence solubility and also serves as a potential site for modification.

Given the importance of this building block, its unambiguous identification and purity assessment are paramount. This guide provides a detailed, predicted spectroscopic analysis to aid researchers in this endeavor.

Molecular Structure and Isomerism

The substitution pattern of this compound is a 1,3,5- or meta-substitution. This arrangement has a direct and predictable impact on the spectroscopic signatures of the molecule, particularly in NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted data presented below is based on established substituent effects on aromatic systems and data from analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. Both the bromine and the trifluoromethyl group are electron-withdrawing, while the ethoxy group is electron-donating.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.2 - 7.5 | m | 3H |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H |

Interpretation:

-

Aromatic Protons (7.2 - 7.5 ppm): The three protons on the aromatic ring are not chemically equivalent and are expected to appear as a complex multiplet in the aromatic region. The electron-withdrawing bromine and trifluoromethyl groups will deshield these protons, shifting them downfield.

-

Ethoxy Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.0 - 4.2 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.3 - 1.5 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 120 - 125 |

| C-CF₃ | 130 - 135 (q) |

| C-O | 155 - 160 |

| Ar-C | 110 - 130 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

| -CF₃ | 120 - 125 (q) |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon attached to the bromine (C-Br) will be in the range of 120-125 ppm. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the fluorine atoms, in the range of 130-135 ppm. The carbon attached to the ethoxy group (C-O) will be significantly deshielded, appearing in the 155-160 ppm region. The remaining aromatic carbons will appear in the 110-130 ppm range.

-

Ethoxy Carbons: The methylene carbon (-OCH₂-) will be found around 60-65 ppm, while the methyl carbon (-CH₃) will be upfield, around 14-16 ppm.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet in the 120-125 ppm region due to one-bond coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single, sharp singlet in the typical range for an aromatic trifluoromethyl group, around -60 to -65 ppm (relative to CFCl₃).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or a calibrated spectrometer is typically used.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are usually required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

¹⁹F NMR: This is a high-sensitivity nucleus, so a relatively small number of scans is needed. Proton decoupling is generally not necessary unless specific coupling information is desired.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980-2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1350-1150 | C-F stretch (trifluoromethyl) | Strong |

| 1250-1000 | C-O stretch (ether) | Strong |

| 800-600 | C-Br stretch | Medium-Strong |

| 900-690 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethoxy group (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretching: A very strong and characteristic absorption band in the 1350-1150 cm⁻¹ region will be present due to the C-F stretching vibrations of the trifluoromethyl group.

-

C-O Stretching: A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O stretching of the ethoxy group.

-

C-Br Stretching: The C-Br stretch will appear in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted ring, characteristic bands are expected in this region.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following methods are suitable:

-

Neat Liquid on a Salt Plate:

-

Place a small drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Acquire the spectrum. This method requires minimal sample preparation and is very common.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268 and 270 g/mol ). Due to the presence of bromine, there will be two peaks of approximately equal intensity separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-CH₂CH₃): This would result in a fragment ion at m/z 239/241.

-

Loss of an ethoxy radical (-OCH₂CH₃): This would lead to a fragment at m/z 223/225.

-

Loss of bromine radical (-Br): This would give a fragment at m/z 189.

-

Loss of a trifluoromethyl radical (-CF₃): This is a less common fragmentation but could result in a fragment at m/z 199/201.

-

A Strategic Guide to the Preliminary Biological Screening of Trifluoromethyl-Substituted Benzene Derivatives

Foreword: The Trifluoromethyl Group - A Pillar of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Its distinctive electronic and steric properties can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, frequently leading to significant improvements in metabolic stability, bioavailability, and binding affinity for biological targets.[1][3] The carbon-fluorine bond, one of the strongest in organic chemistry, imparts exceptional resistance to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][3] This heightened stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic journey.[1] Furthermore, the high lipophilicity of the CF3 group can enhance membrane permeability, a critical factor for reaching intracellular targets.[3][4] This guide provides a comprehensive framework for the initial biological evaluation of novel trifluoromethyl-substituted benzene derivatives, offering researchers a strategic pathway from compound synthesis to lead candidate identification.

I. The Initial Approach: A Multi-Faceted Screening Cascade

A successful preliminary screening campaign for trifluoromethyl-substituted benzene derivatives necessitates a tiered and logical approach. The initial phase should be broad, casting a wide net to identify any potential biological activity. This is followed by more focused assays to elucidate the mechanism of action and assess drug-like properties. The workflow is designed to be efficient, prioritizing the early deselection of compounds with unfavorable characteristics.

Caption: A typical workflow for the preliminary biological screening of novel compounds.

II. Foundational Screening: Assessing Broad Biological Activity

The initial tier of screening is designed to rapidly assess the general bioactivity and potential toxicity of the newly synthesized trifluoromethyl-substituted benzene derivatives.

A. In Silico Screening: A Predictive First Pass

Before embarking on resource-intensive wet lab experiments, in silico screening provides a powerful and cost-effective method to prioritize compounds.[5] Computational models can predict a range of properties, including binding affinity to known biological targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters.[6][7] This initial computational assessment helps to weed out compounds with a high probability of failure and focus experimental efforts on the most promising candidates.[6]

B. In Vitro Cytotoxicity Assays: Establishing a Therapeutic Window

A fundamental first step in any biological screening is to determine the cytotoxic potential of the compounds.[8][9] This is crucial for establishing a therapeutic window and ensuring that any observed biological activity is not simply a result of general toxicity.[9]

Table 1: Comparison of Common Cytotoxicity Assays

| Assay | Principle | Advantages | Disadvantages |

| MTT Assay | Measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9] | Well-established, cost-effective, and suitable for high-throughput screening.[10] | Requires a solubilization step for the formazan crystals, which can introduce variability. |

| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Simpler and more direct than MTT, with reduced risk of artifacts from solvent addition. | Can be more expensive than the MTT assay. |

| Trypan Blue Exclusion | Based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[9] | Simple, rapid, and provides a direct measure of cell viability. | Not suitable for high-throughput screening and is subject to user variability. |

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethyl-substituted benzene derivatives (e.g., 0.1 to 100 µM) for 24 to 48 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

C. Antimicrobial Screening: A Search for Novel Antibacterials

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[11] Trifluoromethyl-substituted benzene derivatives represent a promising class of compounds for this purpose.

Table 2: Overview of Antimicrobial Screening Methods

| Method | Principle | Application |

| Broth Microdilution | A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of a compound by serially diluting it in a liquid growth medium.[11] | Gold standard for determining the potency of an antimicrobial agent. |

| Agar Well Diffusion | A qualitative method where the test compound diffuses from a well into an agar plate seeded with bacteria, creating a zone of inhibition.[11][12] | Rapid and simple method for initial screening of a large number of compounds. |

| Bioluminescence Assays | Utilizes genetically engineered bacteria that produce light, where a decrease in luminescence indicates antimicrobial activity.[13] | High-throughput and sensitive method for screening large compound libraries. |

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Antioxidant Activity Assays: Combating Oxidative Stress

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a key therapeutic strategy.[14]

Table 3: Common Antioxidant Activity Assays

| Assay | Principle | Radical Source |

| DPPH Assay | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15][16] | DPPH radical |

| ABTS Assay | Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[15][17] | ABTS radical cation |

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: Add 100 µL of the sample solution to 2.9 mL of a methanolic DPPH solution (0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

III. Mechanistic Insights: Unraveling the Mode of Action

Once primary screening identifies compounds with interesting biological activity, the next crucial step is to investigate their mechanism of action.

A. Enzyme Inhibition Assays: Identifying Specific Molecular Targets

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[19][20] Enzyme inhibition assays are therefore a cornerstone of drug discovery.[21]

Caption: A simplified diagram of competitive enzyme inhibition.

B. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[22][23] By systematically modifying the structure of the trifluoromethyl-substituted benzene derivatives and assessing the impact on activity, researchers can identify the key structural features required for potency and selectivity. This information is invaluable for guiding the design of more effective and safer drug candidates.

IV. Early ADMET Profiling: Assessing Drug-Likeness

In the early stages of drug discovery, it is critical to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of promising compounds.[24][25] Poor ADMET properties are a major cause of drug candidate failure in later stages of development.[7]

Caption: The key components of ADMET profiling in early drug discovery.

V. Conclusion: A Pathway to Promising Lead Candidates

The preliminary biological screening of trifluoromethyl-substituted benzene derivatives is a critical and multifaceted process. By employing a strategic and tiered approach that combines in silico predictions with a suite of in vitro assays, researchers can efficiently identify and characterize promising lead candidates. This guide provides a robust framework to navigate the initial stages of drug discovery, ultimately increasing the probability of success in developing novel and effective therapeutics.

References

- Özdemir, E. S., Le, H. H., Yildirim, A., & Ranganathan, S. V. (n.d.). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. PubMed Central.

- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development.

- (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

- (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- (2025, May 29). In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. Journal of Chemical Information and Modeling.

- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.

- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- NIH. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.

- WuXi AppTec. (2023, July 12). Early ADME Screening: 3 Ways It Boosts IND Submission Success.

- LabCode. (2023, June 25). 【In Silico Drug Discovery】In Silico Screening of Small Molecules using PyRx【In Silico Screening】.

- Wikipedia. (n.d.). Trifluoromethyl group.

- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

- PubMed. (n.d.). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research.

- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.

- (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.

- BioSolveIT. (n.d.). In Silico Drug Screening.

- OUCI. (n.d.). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Matilda. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..

- NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- NIH. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.

- ResearchGate. (n.d.). Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents.

- ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds....

- Amanote Research. (n.d.). (PDF) Syntheses and Structure–activity Relationships of.

- Graphviz. (2024, September 28). DOT Language.

- GraphViz Examples and Tutorial. (n.d.). Simple Graph.

- (2017, September 19). A Quick Introduction to Graphviz.

- ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays.

- Graphviz. (2015, January 5). Drawing graphs with dot.

- YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations.

- ACS Publications. (2026, January 6). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.

- PubMed. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives.

- PubMed. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.

- MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.

- PMC. (n.d.). Biological screening of natural products and drug innovation in China.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labo-code.com [labo-code.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kosheeka.com [kosheeka.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]

- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. blog.biobide.com [blog.biobide.com]

- 22. (PDF) Syntheses and Structure–activity Relationships of [research.amanote.com]

- 23. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to Taselisib (GDC-0032): A Dual-Action PI3K Inhibitor

A Note on Chemical Identification: The provided CAS number, 1310416-62-6, corresponds to 1-Bromo-3-ethoxy-5-(trifluoromethyl)benzene, a chemical intermediate. However, the request for an in-depth technical guide tailored for researchers and drug development professionals strongly suggests an interest in a bioactive compound. Based on the scientific context of the query, this guide will focus on Taselisib (GDC-0032) , a well-researched investigational drug with the CAS number 1282512-48-4 . Taselisib's profile aligns with the detailed requirements of this technical guide.

Introduction

Taselisib, also known as GDC-0032, is a potent and orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] It has garnered significant interest in the field of oncology due to its unique mechanism of action and its enhanced activity in cancers harboring mutations in the PIK3CA gene.[3][4] This guide provides a comprehensive overview of the technical properties of Taselisib, its mechanism of action, relevant experimental protocols, and a list of potential suppliers for research purposes.

Physicochemical Properties of Taselisib

| Property | Value |

| Chemical Name | 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide |

| Synonyms | GDC-0032, RG7604 |

| CAS Number | 1282512-48-4 |

| Molecular Formula | C24H28N8O2 |

| Molecular Weight | 460.53 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO; Insoluble in water |

A Dual Mechanism of Action: Kinase Inhibition and Protein Degradation

Taselisib distinguishes itself from other PI3K inhibitors through a dual mechanism of action, particularly in the context of PIK3CA-mutant cancers.[3][4]

-

Selective PI3K Inhibition: Taselisib is a potent inhibitor of the Class I PI3K isoforms α, δ, and γ, with significantly less activity against the β isoform.[1] This β-sparing profile is thought to contribute to a more favorable therapeutic window. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, promoting tumor cell growth, survival, and resistance to therapies.[2] By inhibiting PI3K, Taselisib effectively blocks the downstream signaling cascade.

-

Induction of Mutant p110α Degradation: Uniquely, Taselisib has been shown to induce the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[3][4] This action is specific to the mutant form of the protein, with minimal impact on wild-type p110α.[3][4] This dual action of not only inhibiting the kinase activity but also reducing the levels of the oncogenic protein itself leads to a more sustained suppression of the PI3K pathway.[4]

Signaling Pathway Interruption by Taselisib

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. In many cancers, activating mutations in PIK3CA lead to the constitutive activation of this pathway. Taselisib intervenes at a key nodal point, as illustrated in the following diagram.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Taselisib.

Experimental Protocols

In Vitro Cell Proliferation Assay Using a PIK3CA-Mutant Breast Cancer Cell Line

This protocol describes a representative method for evaluating the anti-proliferative activity of Taselisib in a cancer cell line known to harbor a PIK3CA mutation (e.g., MCF7).

1. Cell Culture and Seeding:

- Culture MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of Taselisib in DMSO.

- Perform serial dilutions of the Taselisib stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

- Replace the culture medium in the 96-well plate with the medium containing the various concentrations of Taselisib. Include a vehicle control (DMSO) and a no-treatment control.

3. Incubation and Proliferation Assessment:

- Incubate the treated cells for 72 hours.

- Assess cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or a fluorescence-based assay like CyQUANT.

- Measure the absorbance or fluorescence according to the manufacturer's protocol.

4. Data Analysis:

- Normalize the data to the vehicle control.

- Plot the dose-response curve and calculate the IC50 value (the concentration of Taselisib that inhibits cell proliferation by 50%) using a suitable software package (e.g., GraphPad Prism).

In Vivo Antitumor Activity

Preclinical studies in xenograft models using PIK3CA-mutant cancer cell lines have demonstrated the potent in vivo antitumor activity of Taselisib.[4] Administration of Taselisib at tolerated doses has been shown to lead to significant tumor growth inhibition and even tumor regression.[4]

Clinical Development and Outlook

Taselisib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.[2][5] The Phase III SANDPIPER study, for instance, investigated the efficacy and safety of Taselisib in combination with fulvestrant for the treatment of estrogen receptor-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[5][6] While the combination showed a statistically significant improvement in progression-free survival, it was also associated with increased toxicity, highlighting the challenges in achieving a favorable therapeutic index.[7]

Suppliers of Research-Grade Taselisib (GDC-0032)

For research and development purposes, Taselisib can be sourced from various chemical suppliers. Below is a list of potential vendors:

-

Selleck Chemicals

-

MedChemExpress

-

APExBIO

-

Chemgood

References

- Song, K., et al. (2017). The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04.

- Song, K., et al. (2017). The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Molecular Cancer Therapeutics, 16(7 Supplement), 146.

-

National Center for Biotechnology Information. (n.d.). Taselisib. PubChem. Retrieved from [Link]

-

ClinicalTrials.gov. (2021). A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER). Retrieved from [Link]

-

Song, K., et al. (2017). The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. ResearchGate. Retrieved from [Link]

- Baselga, J., et al. (2018). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 36(15_suppl), LBA1002-LBA1002.

-

Power. (n.d.). Taselisib for Cancer. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (C9H8BrF3O)

Introduction

Compounds bearing both trifluoromethyl and bromo-functionalized ketone moieties are of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The α-bromo ketone functionality, on the other hand, serves as a versatile synthetic handle for the introduction of diverse molecular fragments, making these compounds valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of a reliable and well-established two-step pathway for the synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a prominent isomer of the molecular formula C9H8BrF3O. This pathway involves an initial Friedel-Crafts acylation followed by an α-bromination. This document will delve into the detailed experimental protocols, the underlying reaction mechanisms, and the critical parameters that govern the success of each synthetic step.

Strategic Overview of the Synthesis

The synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone is most effectively achieved through a two-step sequence starting from commercially available 3-(trifluoromethyl)benzene. The overall synthetic strategy is depicted below:

Figure 1: Overall two-step synthesis pathway for 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields achievable for each step. The logic behind this strategy is to first introduce the acetyl group onto the aromatic ring via a robust and well-understood Friedel-Crafts reaction. The subsequent α-bromination selectively targets the methyl group of the newly installed acetophenone functionality.

Part 1: Synthesis of 3'-(Trifluoromethyl)acetophenone via Friedel-Crafts Acylation

The initial step in the synthesis is the introduction of an acetyl group onto the 3-(trifluoromethyl)benzene ring. The Friedel-Crafts acylation is the method of choice for this transformation.[1][2]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2][3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride, CH₃COCl) to generate a highly electrophilic acylium ion.

Figure 2: Mechanism of the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene.

The trifluoromethyl group is a deactivating, meta-directing group. Therefore, the acylation will predominantly occur at the meta position relative to the CF₃ group, leading to the desired 3'-(trifluoromethyl)acetophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a synthesized procedure based on established methods for Friedel-Crafts acylation.[4]

Materials:

-

3-(Trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel over a period of 15-20 minutes.

-

After the addition of acetyl chloride is complete, add 3-(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3'-(trifluoromethyl)acetophenone.

-

The crude product can be purified by vacuum distillation.

Quantitative Data: Friedel-Crafts Acylation

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 3-(CF₃)Benzene : Acetyl Chloride : AlCl₃ = 1 : 1.1 : 1.1 | A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction between acetyl chloride and AlCl₃. The reaction then proceeds to completion at room temperature. |

| Reaction Time | 1-3 hours | Monitored by TLC to ensure the reaction goes to completion without significant side product formation. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for the reaction conditions and facilitates work-up. |

| Typical Yield | 85-95% | This reaction is generally high-yielding. |

Part 2: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone via α-Bromination

The second step involves the selective bromination of the methyl group of 3'-(trifluoromethyl)acetophenone. This is an α-bromination of a ketone, a reaction that typically proceeds via an enol or enolate intermediate.[5]

Reaction Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the α-bromination of a ketone proceeds through an enol intermediate. The reaction is autocatalytic as HBr is produced.

Figure 3: Mechanism of the acid-catalyzed α-bromination of 3'-(trifluoromethyl)acetophenone.

The rate-determining step is the formation of the enol.[5] The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring can influence the rate of enolization.

Experimental Protocol: α-Bromination

This protocol is adapted from general procedures for the α-bromination of acetophenones.[6]

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Methanol or Acetic Acid

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), catalytic amount

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3'-(trifluoromethyl)acetophenone (1.0 equivalent) in methanol or acetic acid.

-

Add a catalytic amount of hydrochloric or sulfuric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent from the addition funnel. The disappearance of the bromine color indicates its consumption.

-

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution until the orange color disappears.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Quantitative Data: α-Bromination

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | Ketone : Bromine = 1 : 1 | A stoichiometric amount of bromine is used to favor mono-bromination. Excess bromine can lead to di-brominated byproducts. |

| Temperature | 0-5°C | Low temperature helps to control the reaction rate and improve selectivity, minimizing side reactions. |

| Reaction Time | 1-3 hours | Monitored by TLC to ensure complete conversion of the starting material. |

| Solvent | Methanol or Acetic Acid | These polar protic solvents are suitable for the reaction and facilitate the enolization step. |

| Catalyst | HCl or H₂SO₄ | A strong acid catalyst is required to promote the formation of the enol intermediate. |

| Typical Yield | 70-85% | Yields can vary depending on the specific conditions and the purity of the starting material. |

Safety and Handling

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic and should be cooled appropriately.

-

α-Bromination: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn. The reaction produces hydrogen bromide gas, which is also corrosive.

Conclusion

The synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone can be reliably achieved in two high-yielding steps: Friedel-Crafts acylation of 3-(trifluoromethyl)benzene followed by α-bromination of the resulting acetophenone. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for the successful and safe execution of this synthesis. The resulting α-bromo ketone is a valuable intermediate for further synthetic transformations, opening avenues for the development of novel chemical entities in various fields of chemical research.

References

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3'-trifluoromethylacetophenone oxime. PrepChem.com. Retrieved from [Link]

- CN103193611A. (2013). Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.

-

Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1958). The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 23(10), 1412–1419. Retrieved from [Link]

-

Quora. (2020, December 5). What is bromination acetophenone?. Quora. Retrieved from [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Retrieved from [Link]

- WO2021171301A1. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. Retrieved from [Link]

-

LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

- CN101462935A. (2009). Process for synthesizing alpha-bromoacetophenone compound. Google Patents.

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. Retrieved from [Link]

-

YouTube. (2014, April 25). Alpha Bromination of a Ketone 002. YouTube. Retrieved from [Link]

- CN1289456C. (2006). Method for synthesizing alpha-bromo-acetophenone. Google Patents.

-

Chemcasts. (2003, October 3). 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone Properties vs Pressure. Chemcasts. Retrieved from [Link]

-

He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethoxy-substituted Bromobenzenes

Foreword: Understanding the Building Blocks of Innovation

In the landscape of modern drug discovery and fine chemical synthesis, the success of a project often hinges on a deep, fundamental understanding of the starting materials. Ethoxy-substituted bromobenzenes are a class of deceptively simple aromatic compounds, yet they represent a versatile platform for constructing complex molecular architectures. As key intermediates, their reactivity in cornerstone reactions like Grignard formation or palladium-catalyzed cross-couplings is paramount. However, overlooking their fundamental physicochemical properties—boiling point, melting point, density, refractive index, and solubility—is a critical error. These properties govern everything from reaction setup and purification strategies to process safety and scale-up feasibility. This guide provides an in-depth analysis of these characteristics, framed not as a simple data sheet, but as a practical, field-proven resource for the researchers, scientists, and drug development professionals who rely on these reagents to drive innovation. We will explore the "why" behind the data, linking molecular structure to macroscopic behavior and providing robust, self-validating protocols for their empirical determination.

The Isomeric Landscape: A Tale of Three Molecules

The substitution pattern on the benzene ring gives rise to three distinct positional isomers: 2-ethoxybromobenzene (ortho), 3-ethoxybromobenzene (meta), and 4-ethoxybromobenzene (para). While sharing the same molecular formula (C₈H₉BrO) and weight (201.06 g/mol ), the spatial arrangement of the ethoxy and bromine substituents profoundly influences their physical properties and chemical reactivity.

-

2-Ethoxybromobenzene (ortho-): Steric hindrance between the adjacent ethoxy and bromine groups can influence bond angles and molecular planarity. This proximity is also a key determinant of its dipole moment and potential for intramolecular interactions.

-

3-Ethoxybromobenzene (meta-): This isomer presents a more asymmetric distribution of substituents, leading to a distinct polarity compared to its ortho and para counterparts.

-

4-Ethoxybromobenzene (para-): The symmetrical arrangement of substituents at opposite ends of the ring is the most significant structural feature. As we will see, this symmetry has a dominant effect on its melting point and crystal lattice packing.[1]

Understanding these subtle structural differences is the causal foundation for explaining the variance in their physicochemical data.

Core Physicochemical Properties: Data, Causality, and Determination

A precise understanding of a reagent's physical properties is not merely academic; it is a prerequisite for predictable and reproducible synthesis. Below, we dissect the key properties of the ethoxybromobenzene isomers.

Boiling Point: A Measure of Intermolecular Attraction

The boiling point reflects the energy required to overcome the intermolecular forces holding molecules together in the liquid state. For disubstituted benzenes, the primary forces at play are van der Waals forces and dipole-dipole interactions.

| Isomer | Boiling Point (°C) | Pressure (mmHg) | Source(s) |

| 2-Ethoxybromobenzene | 230-232 | 760 | Predicted |

| 3-Ethoxybromobenzene | 231 | 760 | Predicted |

| 4-Ethoxybromobenzene | 233 | 760 | [1] |

Analysis and Field Insights:

The boiling points of the three isomers are expected to be very close, a common feature among positional isomers of disubstituted benzenes where strong hydrogen bonding is absent.[2] The slight increase from the ortho to the para isomer can be attributed to differences in their net molecular dipole moments.

-

Ortho vs. Para: The ortho-isomer often has a slightly lower boiling point than the para-isomer. This can be due to intramolecular interactions or a slightly lower overall dipole moment compared to the para isomer, which reduces the strength of intermolecular dipole-dipole forces.[2]

-

Symmetry's Role: Unlike melting points, molecular symmetry does not directly correlate with higher boiling points. The key factor is the strength of forces between molecules in the liquid phase, where they are disordered.[3]

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid sample, ensuring minimal waste of valuable material.

Self-Validation: The protocol's integrity is maintained by ensuring a slow, controlled heating rate and observing the precise temperature at which the liquid re-enters the capillary. This moment signifies the equilibrium point where the vapor pressure of the sample equals the atmospheric pressure.

-

Sample Preparation: Place approximately 0.5 mL of the ethoxybromobenzene isomer into a small test tube.

-

Capillary Setup: Seal one end of a capillary tube using a Bunsen burner. Place the capillary tube, sealed-end-up, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).

-

Observation: Heat the bath slowly (approx. 2°C per minute) as you approach the expected boiling point. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.

-

Measurement: Turn off the heat when a rapid, continuous stream of bubbles is observed.

-

Data Recording: Carefully watch the capillary tube as the apparatus cools. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

Melting Point: A Reflection of Crystal Packing

The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid state. It is highly sensitive to molecular symmetry and the efficiency of crystal packing.

| Isomer | Melting Point (°C) | Source(s) |

| 2-Ethoxybromobenzene | N/A | - |

| 3-Ethoxybromobenzene | N/A | - |

| 4-Ethoxybromobenzene | 4 | [1] |

Analysis and Field Insights:

The most striking feature here is the significantly higher melting point of the para-isomer compared to its ortho and meta counterparts, which are liquids at or near room temperature. This is a classic trend in disubstituted benzenes and is explained by Carnelley's rule.[1][4]

-

Symmetry and Packing: The high symmetry of 4-ethoxybromobenzene allows it to pack more efficiently and tightly into a crystal lattice.[3] This dense, well-ordered arrangement maximizes intermolecular forces, requiring more thermal energy to break the lattice apart, resulting in a higher melting point.[5]

-

Ortho/Meta Asymmetry: The less symmetrical ortho and meta isomers cannot pack as effectively. This leads to a less stable crystal lattice with weaker intermolecular forces, and consequently, lower melting points.[1]

Experimental Protocol: Capillary Melting Point Determination

This is the standard and most reliable method for determining the melting point of a crystalline solid.

Self-Validation: The system is validated by using a slow heating ramp (1-2°C/min) and recording a melting range. A pure compound will exhibit a sharp melting range (0.5-1.0°C), while impurities will cause a depression and broadening of the range. This observation provides an internal check on sample purity.

-

Sample Preparation: Ensure the solid sample (4-ethoxybromobenzene) is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heat (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the block to cool.

-

Accurate Measurement: Using a fresh sample, heat the block quickly to about 10-15°C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Density and Refractive Index: Probes of Molecular Composition

Density (mass per unit volume) and refractive index (the measure of how light bends as it passes through the substance) are unique physical constants for a pure liquid. They are sensitive to intermolecular packing in the liquid state and electron density.

| Isomer | Density (g/mL @ 20°C) | Refractive Index (n²⁰/D) | Source(s) |

| 2-Ethoxybromobenzene | 1.405 | 1.556 | Predicted |

| 3-Ethoxybromobenzene | 1.401 | 1.554 | Predicted |

| 4-Ethoxybromobenzene | 1.397 | 1.551 | [1] |

Analysis and Field Insights:

The density and refractive index values for the isomers are expected to be very similar. The slight decrease from the ortho to the para isomer likely reflects subtle differences in how the molecules pack in the liquid state. These values are invaluable for a quick purity check; a deviation from the literature value often indicates the presence of residual solvents or other contaminants.

Experimental Protocol: Density and Refractive Index Measurement

These two properties are often measured sequentially on the same sample using standard laboratory instruments.

Self-Validation: The primary validation for these measurements is temperature control. Both density and refractive index are temperature-dependent. Calibrating the instruments with a known standard (e.g., deionized water) at the measurement temperature ensures accuracy.

-

Temperature Equilibration: Ensure the liquid sample, pycnometer (for density), and refractometer are all equilibrated to a constant temperature, typically 20.0°C, using a water bath.

-

Density Measurement (Pycnometer Method): a. Weigh a clean, dry pycnometer (a small glass flask with a precise volume). b. Fill the pycnometer with the ethoxybromobenzene isomer, ensuring no air bubbles are trapped. c. Insert the stopper and allow excess liquid to exit through the capillary. d. Carefully wipe the outside of the pycnometer and weigh it again. e. Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer): a. Open the prism of the Abbe refractometer and clean it with a soft tissue and an appropriate solvent (e.g., isopropanol), then allow it to dry completely. b. Apply 2-3 drops of the temperature-equilibrated sample onto the lower prism. c. Close the prism and allow a minute for temperature equilibration. d. Switch on the light source and look through the eyepiece. e. Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs. f. Read the refractive index value from the scale.

Solubility: The "Like Dissolves Like" Principle

Solubility profiles are critical for choosing appropriate reaction solvents, extraction solvents, and recrystallization systems. Ethoxybromobenzenes, with their halogenated aromatic structure, are generally nonpolar.

-

Soluble in: Common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and hexane.

-

Insoluble in: Water.

Causality: The large, nonpolar bromophenyl group dominates the molecule's character. The ethoxy group's oxygen has lone pairs that can act as hydrogen bond acceptors, but this is insufficient to overcome the hydrophobicity of the rest of the molecule, rendering it immiscible with water. This property is exploited during aqueous workups, where the compound remains in the organic layer.

Applications in Synthesis: The Gateway to Complexity

Ethoxy-substituted bromobenzenes are not typically final products but are valued as versatile intermediates. The carbon-bromine bond is a synthetic linchpin, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is the essence of building molecular complexity in drug development.[6][7]

Grignard Reagent Formation

The reaction of an ethoxybromobenzene with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent.[8] This transformation reverses the polarity of the carbon atom attached to the bromine, turning it from an electrophilic site into a potent nucleophile (a process known as "umpolung").[9]

-

Mechanism Insight: The reaction occurs on the surface of the magnesium metal.[10] Anhydrous conditions are absolutely critical, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent, converting it back to an alkane and terminating the desired reactivity.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed reactions, which are among the most powerful tools in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid) to form a new C-C bond, typically to create biaryl structures. This is a cornerstone reaction in medicinal chemistry.[12]

-

Heck Reaction: This involves coupling the aryl bromide with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of complex olefinic structures.[13][14]

Expert Perspective: The choice of isomer (ortho, meta, or para) is a critical design element in a synthetic route. The position of the ethoxy group relative to the reactive C-Br bond dictates the final geometry of the coupled product, influencing the overall shape and, in a drug development context, its ability to bind to a biological target. The electronic nature of the ethoxy group (electron-donating) also influences the reactivity of the C-Br bond in these catalytic cycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its widespread adoption.[1][4]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a particularly relevant substrate: 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene . This molecule is a valuable building block, incorporating both a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating ethoxy (-OEt) group. The -CF3 group is a prevalent substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] The strategic placement of these electronically disparate groups presents unique considerations for reaction optimization.

This document will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, provide guidance on the rational selection of catalysts, ligands, bases, and solvents, and offer detailed, step-by-step protocols for conducting the reaction and isolating the desired biaryl products. Troubleshooting advice and a comprehensive list of references are also included to support researchers in successfully applying this powerful transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in this case) of the aryl halide. This step forms a square planar Pd(II) intermediate.[6][8] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[3] Electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in our substrate, generally accelerate the oxidative addition.[9]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide.[2] This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[10][11] The exact mechanism of transmetalation can be complex and is believed to depend on the specific reaction conditions.[2][12]

-